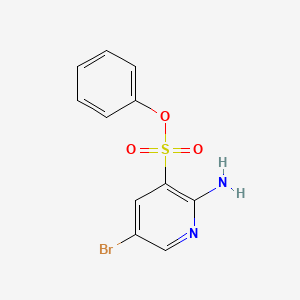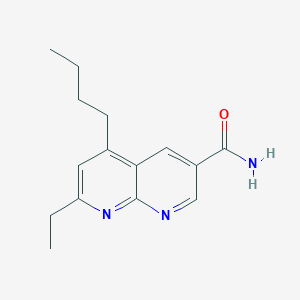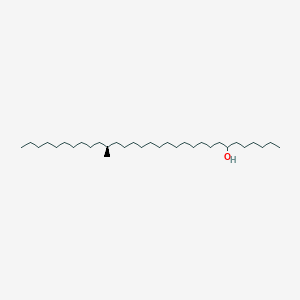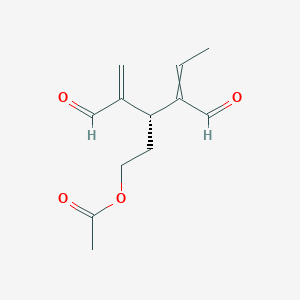![molecular formula C24H16N8 B12594611 2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline CAS No. 873663-22-0](/img/structure/B12594611.png)
2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two pyrazolyl-pyridine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline typically involves the condensation of 2,3-dichloroquinoxaline with 3-(pyridin-2-yl)-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding partially or fully reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various hydrogenated derivatives.
科学研究应用
2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination to metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
2,3-Bis(pyridin-2-yl)quinoxaline: Lacks the pyrazole groups, which may affect its binding properties and reactivity.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains a tetrazine ring instead of a quinoxaline core, leading to different chemical and biological properties.
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline: Similar structure but with a quinoline core, which may influence its electronic and steric properties.
Uniqueness
2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline is unique due to the presence of both pyrazole and pyridine groups attached to a quinoxaline core. This combination of functional groups provides a versatile platform for various chemical modifications and interactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
873663-22-0 |
|---|---|
分子式 |
C24H16N8 |
分子量 |
416.4 g/mol |
IUPAC 名称 |
2,3-bis(3-pyridin-2-ylpyrazol-1-yl)quinoxaline |
InChI |
InChI=1S/C24H16N8/c1-2-10-20-19(9-1)27-23(31-15-11-21(29-31)17-7-3-5-13-25-17)24(28-20)32-16-12-22(30-32)18-8-4-6-14-26-18/h1-16H |
InChI 键 |
RBDVTLJMMYGHSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N3C=CC(=N3)C4=CC=CC=N4)N5C=CC(=N5)C6=CC=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)

![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)


![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)




